2-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
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Description
2-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C16H13Cl2NO5S and its molecular weight is 402.24. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), primarily target the enzyme systems involved in plant growth .
Mode of Action
Synthetic auxins are known to induce uncontrolled, rapid cell growth, leading to the eventual death of the plant .
Biochemical Pathways
Similar compounds like 2,4-d are known to affect the auxin signaling pathway, which regulates various aspects of plant growth and development .
Pharmacokinetics
A study on 2,4-d, a structurally similar compound, showed that it is highly soluble in water, volatile, and has a low potential to leach to groundwater .
Result of Action
Similar compounds like 2,4-d are known to cause uncontrolled, rapid cell growth in plants, leading to their eventual death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the solubility of similar compounds like 2,4-D in water suggests that they can be easily transported in the environment, potentially affecting non-target organisms . Moreover, these compounds may persist in aquatic systems under certain conditions .
Properties
IUPAC Name |
2-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO5S/c17-10-5-6-14(13(18)7-10)24-9-11(20)8-19-16(21)12-3-1-2-4-15(12)25(19,22)23/h1-7,11,20H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTOFWFHRJHJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(COC3=C(C=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.